(S)-N-Boc-2-furylalanine tert-butylamine
Overview
Description
(S)-N-Boc-2-furylalanine tert-butylamine is a compound that combines the structural features of (S)-N-Boc-2-furylalanine and tert-butylamine
Mechanism of Action
Target of Action
The compound tert-butylamine, a component of the molecule, is known to be used as an intermediate in the preparation of various chemicals, including pharmaceuticals .
Mode of Action
It’s worth noting that amines, such as tert-butylamine, can act as bases, accepting a proton from a water molecule, leading to the formation of a hydroxide ion . This basic property can influence the compound’s interactions with its targets.
Biochemical Pathways
For instance, they can act as precursors to a variety of compounds, including proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of amines can be influenced by factors such as their basicity, lipophilicity, and the presence of metabolic enzymes .
Result of Action
Amines, in general, can influence a variety of biological processes, including neurotransmission, immune response, and cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-N-Boc-2-furylalanine tert-butylamine. For instance, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other substances . Additionally, market trends suggest that the demand for tert-butylamine, a component of the molecule, is influenced by the growth of industries such as agrochemicals, healthcare & pharmaceuticals, and rubber processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of (S)-N-Boc-2-furylalanine tert-butylamine may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-2-furylalanine tert-butylamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield various amino alcohols .
Scientific Research Applications
(S)-N-Boc-2-furylalanine tert-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-N-Boc-2-furylalanine tert-butylamine include:
- (S)-N-Boc-2-furylalanine
- tert-Butylamine
- (S)-2-furylalanine .
Uniqueness
What sets this compound apart from these similar compounds is the combination of the Boc-protected amino acid with tert-butylamine. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2S)-2-[furan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;2-methylpropan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5.C4H11N/c1-8(10(14)15)13(9-6-5-7-17-9)11(16)18-12(2,3)4;1-4(2,3)5/h5-8H,1-4H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGJBYMJGPIHOB-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CO1)C(=O)OC(C)(C)C.CC(C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722901 | |
Record name | N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881690-67-1 | |
Record name | N-(tert-Butoxycarbonyl)-N-furan-2-yl-L-alanine--2-methylpropan-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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